
2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methylsulfinyl group attached to a phenyl ring, which is further connected to an isoquinolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone structure.
Introduction of the Methylsulfinyl Group: This step involves the oxidation of a methylthio group to a methylsulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The phenyl ring with the methylsulfinyl group is then coupled to the isoquinolinone core using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The isoquinolinone core can be reduced to its corresponding dihydroisoquinoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-phenyl-1(2H)-isoquinolinone
- 3-Benzoyl-4-hydroxy-1(2H)-isoquinolinone
- 4-Hydroxy-3,4-dihydro-1(2H)-isoquinolinone
Uniqueness
2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H15NO2S |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-methyl-3-(4-methylsulfinylphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C17H15NO2S/c1-18-16(12-7-9-14(10-8-12)21(2)20)11-13-5-3-4-6-15(13)17(18)19/h3-11H,1-2H3 |
Clave InChI |
MLFSIQQMJWBIHC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=CC=CC=C2C1=O)C3=CC=C(C=C3)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


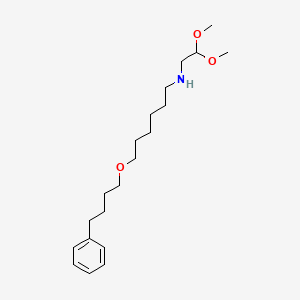
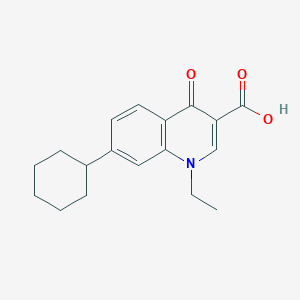
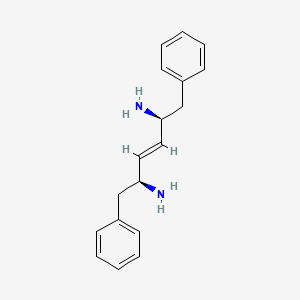
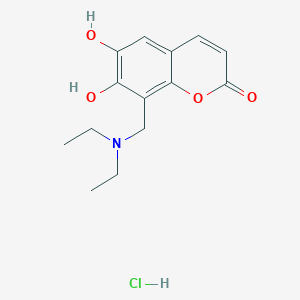



![[(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11830966.png)
![2-(1-Methoxycyclooctyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11830970.png)
![(3aR,4R,5R,6aS)-5-hydroxy-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11830973.png)

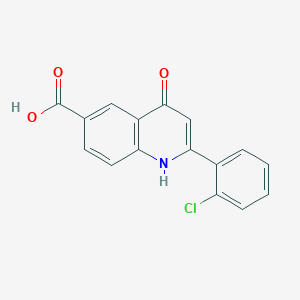
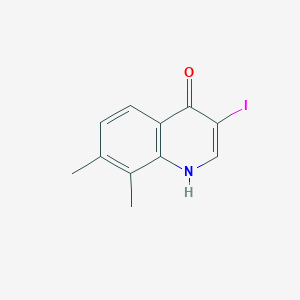
![3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11830982.png)
